8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate
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Overview
Description
8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is a cyclic AMP analogue functionalized for conjugation with markers and dyes or for immobilization. It is a site-selective activator of cAMP-dependent protein kinase, with a preference for site B of the regulatory subunit I of the kinase .
Chemical Reactions Analysis
8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: It can also undergo reduction reactions.
Substitution: The aminobutyl group allows for substitution reactions, particularly with markers and dyes for conjugation.
Scientific Research Applications
8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is used in various scientific research applications:
Chemistry: It is used as a ligand in affinity chromatography and for modification with fluorophores or other markers.
Biology: It serves as a site-selective activator of cAMP-dependent protein kinase, making it useful in studies involving protein kinase A (PKA) signaling pathways.
Medicine: Its role in activating PKA pathways makes it relevant in research related to cellular signaling and potential therapeutic applications.
Industry: It is used in the production of conjugated compounds for various biochemical assays.
Mechanism of Action
The compound exerts its effects by selectively activating the cAMP-dependent protein kinase (PKA) at site B of the regulatory subunit I. This activation leads to the phosphorylation of target proteins, thereby modulating various cellular processes. The aminobutyl group allows for conjugation with markers, facilitating its use in various assays .
Comparison with Similar Compounds
8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is unique due to its site-selective activation of PKA and its functionalization for conjugation. Similar compounds include:
8-Aminoethylaminoadenosine-3’,5’-cyclic monophosphate: This compound has a shorter spacer arm.
8-Aminohydroxyethylaminoadenosine-3’,5’-cyclic monophosphate: This compound has a longer spacer arm.
Properties
Molecular Formula |
C14H22N7O6P |
---|---|
Molecular Weight |
415.34 g/mol |
IUPAC Name |
6-[6-amino-8-(4-aminobutylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C14H22N7O6P/c15-3-1-2-4-17-14-20-8-11(16)18-6-19-12(8)21(14)13-9(22)10-7(26-13)5-25-28(23,24)27-10/h6-7,9-10,13,22H,1-5,15H2,(H,17,20)(H,23,24)(H2,16,18,19) |
InChI Key |
GTBJZSJCJFBIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)OP(=O)(O1)O |
Origin of Product |
United States |
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